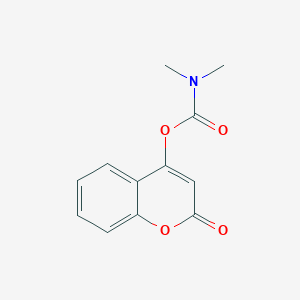
ジヒドロマルツール
概要
説明
. It is a derivative of maltol, a naturally occurring organic compound known for its caramel-like odor. Dihydromaltol is often formed as an intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
科学的研究の応用
Dihydromaltol has a wide range of applications in scientific research. It is used in the study of antioxidant properties due to its ability to scavenge free radicals . In the field of chemistry, it is used as a model compound to understand the Maillard reaction and its intermediates. In biology and medicine, dihydromaltol is studied for its potential therapeutic effects, including its role in reducing oxidative stress. Additionally, it is used in the food industry as a flavor enhancer due to its caramel-like odor .
作用機序
Target of Action
Dihydromaltol, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . The primary targets of Dihydromaltol are free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Dihydromaltol’s antioxidant properties contribute to the neutralization of these free radicals .
Mode of Action
Dihydromaltol interacts with its targets, the free radicals, by scavenging them . This means that it neutralizes the harmful effects of these free radicals by donating an electron, which stabilizes the radical and prevents it from causing further damage . The introduction of protecting groups to the free hydroxyl groups of Dihydromaltol decreases their reducing abilities .
Biochemical Pathways
It is known that dihydromaltol is generated through the degradation of amadori or heyns rearrangement products (arps/hrps) via 2,3-enolization . This process contributes to the antioxidant properties of Maillard reaction intermediates .
Result of Action
The result of Dihydromaltol’s action is the reduction of oxidative stress in the body. By scavenging free radicals, Dihydromaltol helps to prevent cellular damage and contributes to the overall antioxidant activity of the system .
Action Environment
The action of Dihydromaltol can be influenced by various environmental factors. For instance, the presence of other antioxidants, the pH, and temperature can affect the antioxidant activity of Dihydromaltol . .
準備方法
Synthetic Routes and Reaction Conditions: Dihydromaltol can be synthesized through various methods. One common method involves the dihydroxylation of 2-methyl-5,6-dihydro-2H-pyran using hydrogen peroxide in the presence of a strong acid ion exchange resin .
Industrial Production Methods: Industrial production of dihydromaltol often involves the Maillard reaction using glucose as a starting material. The process includes preparing an intermediate, 5-hydroxy-5,6-dihydromaltol, by reacting glucose with piperidine and proline in the presence of acetic acid. The intermediate is then heated to produce dihydromaltol .
化学反応の分析
Types of Reactions: Dihydromaltol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its strong antioxidant properties, which are attributed to its ability to scavenge free radicals .
Common Reagents and Conditions: Common reagents used in reactions involving dihydromaltol include hydrogen peroxide for dihydroxylation and strong acid ion exchange resins as catalysts . The reaction conditions often involve mild temperatures and controlled pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from reactions involving dihydromaltol include various hydroxylated derivatives, which exhibit different levels of antioxidant activity depending on the position and number of hydroxyl groups .
類似化合物との比較
- Maltol
- Ethyl maltol
- Hydroxymethylfurfural
Comparison: Dihydromaltol is unique among its similar compounds due to its strong antioxidant properties and its formation as an intermediate in the Maillard reaction . While maltol and ethyl maltol are also known for their caramel-like odors, dihydromaltol exhibits a higher radical scavenging activity due to its additional hydroxyl groups . Hydroxymethylfurfural, another Maillard reaction product, shares some antioxidant properties but differs in its chemical structure and reactivity .
特性
IUPAC Name |
5-hydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBKDDTNVNZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423909 | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38877-21-3 | |
| Record name | 2,3-Dihydromaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methoxy-4-[(Z)-2-nitro-2-phenylethenyl]benzene](/img/structure/B1655509.png)
![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)


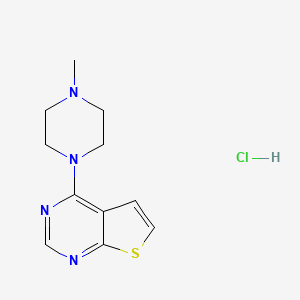
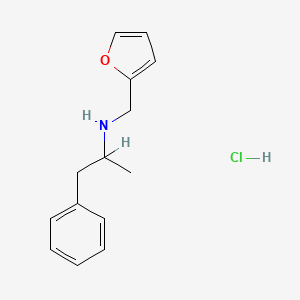
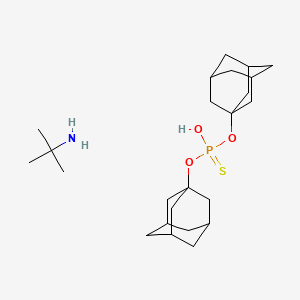
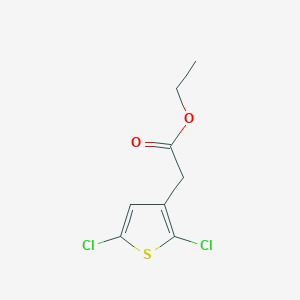
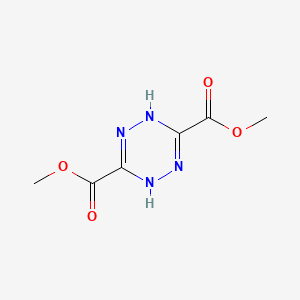
![METHYL 2-[(2-AMINO-4-METHYL-PENTANOYL)AMINO]-3-PHENYL-PROPANOATE](/img/structure/B1655525.png)
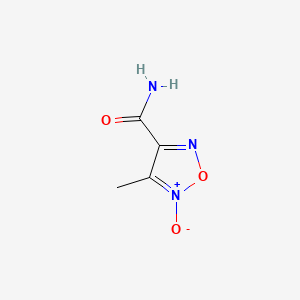
![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)
